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An In-depth Guide to the Cellular Uptake and CNS Distribution of Tofersen

Introduction

Tofersen (QALSODY®) is an antisense oligonucleotide (ASO) therapeutic designed to treat
amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1
(SOD1) gene.[1][2] As a synthetic, single-stranded nucleic acid, Tofersen is engineered to bind
specifically to the messenger RNA (mRNA) produced from the SOD1 gene.[2][3] This
interaction leads to the degradation of the SOD1 mRNA, thereby reducing the synthesis of the
toxic SODL1 protein that is a primary driver of motor neuron degeneration in this form of ALS.[1]

[4]

Due to their molecular properties, ASOs like Tofersen do not readily cross the blood-brain
barrier.[1][5] Consequently, understanding the pharmacokinetics, biodistribution, and cellular
uptake within the central nervous system (CNS) following direct administration is critical to
evaluating its therapeutic efficacy. This technical guide provides a comprehensive overview of
the distribution and cellular uptake of Tofersen within the CNS, supported by quantitative data
from preclinical and clinical studies, detailed experimental protocols, and pathway
visualizations.

Administration and Distribution within the Central
Nervous System
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Tofersen is administered directly into the cerebrospinal fluid (CSF) via an intrathecal injection,
typically through a lumbar puncture.[1][4] This delivery method bypasses the blood-brain
barrier, allowing the drug to be distributed throughout the CNS.[1][6] The CSF facilitates the
widespread circulation of Tofersen to the tissues of the brain and spinal cord.[3][7]

Studies in rodents, non-human primates (NHPs), and humans have consistently demonstrated
that intrathecally administered Tofersen achieves broad distribution throughout the spinal cord
and brain.[8][9] Autopsy studies from patients treated with Tofersen have confirmed its
presence within CNS tissues.[10]

A first-in-human imaging trial utilizing a radiolabeled Tofersen proxy, [°°™Tc]Tc-MAG3-tofersen,
with SPECT/CT imaging, provided in vivo visualization of its biodistribution.[8][9] These studies
revealed consistent distribution patterns across species, with some kinetic differences. In rats
and NHPs, brain concentrations of the tracer declined over the study period, whereas in
humans, brain uptake continued to increase during the first four hours post-injection.[8][11]
Clearance from the CNS eventually leads to peripheral uptake in the liver and kidneys.[9][11]

Cellular Uptake and Mechanism of Action

Once distributed within the CNS, Tofersen is taken up by various cell types, including the key
cells implicated in ALS pathology: motor neurons and glial cells such as astrocytes.[1][12] The
general mechanism for ASO entry into cells is through endocytosis.[13] Following uptake,
Tofersen is released into the cytoplasm and nucleus where it can engage its target.[13]

The therapeutic action of Tofersen is initiated when it binds to its complementary sequence on
the SOD1 mRNA. This binding forms a DNA-RNA heteroduplex, which is a substrate for the
endogenous enzyme RNase H.[4][14] RNase H specifically recognizes and cleaves the RNA
strand of this duplex, leading to the degradation of the SOD1 mRNA.[3][4] This process
effectively halts the translation of the mRNA into the toxic SOD1 protein, reducing its
accumulation within motor neurons and astrocytes.[1][3]
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Caption: Tofersen binds to SOD1 mRNA, leading to its degradation by RNase H and
preventing toxic protein synthesis.

Quantitative Data on Tofersen Distribution and
Activity

Quantitative analysis from clinical and preclinical studies provides key insights into the dose-
response and biodistribution of Tofersen.

Table 1: Dose-Dependent Reduction of CSF SOD1
Concentration in Patients with SOD1-ALS

This table summarizes data from the Phase 1-2 trial, showing the change in CSF SOD1
concentration after 12 weeks of treatment with ascending doses of Tofersen.[15]

Mean Change from Baseline in CSF SOD1

Tofersen Dose Group S ()

Placebo -3%
20 mg -1%
40 mg -27%
60 mg -21%
100 mg -36%

Data adapted from the Phase 1-2 ascending-
dose trial.[16][17]

Table 2: Biodistribution of Radiolabeled Tofersen in Non-
Human Primates (NHP)

This table presents data from SPECT imaging studies in NHPs, indicating the distribution of the
injected dose within the brain.[9][11]
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CNS Compartment Percentage of Injected Dose (%)

Brain ~4% to 10%

Data derived from SPECT/CT imaging of
[**mTc]Tc-MAG3-tofersen in cynomolgus
monkeys.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings related to
Tofersen's pharmacokinetics and biodistribution.

Protocol 1: Intrathecal Administration in Clinical Setting

This protocol outlines the standard procedure for administering Tofersen to patients.[1][10][18]

o Patient Preparation: Position the patient for a lumbar puncture. If clinically indicated,
consider sedation and/or imaging to guide the needle placement.[10][18]

o CSF Removal: Using aseptic technique, insert a lumbar puncture needle into the intrathecal
space. Prior to injection, withdraw approximately 10 mL of CSF. This step is recommended to
prevent fluid overload and reduce the risk of increased intracranial pressure.[1][10]

e Drug Preparation: Allow the Tofersen vial (100 mg/15 mL) to warm to room temperature.[10]
Inspect the solution to ensure it is clear, colorless to slightly yellow, and free of particulates.
[18] Using a syringe, withdraw the full 15 mL content from the single-dose vial.[18]

e Administration: Administer the 100 mg (15 mL) dose of Tofersen as an intrathecal bolus
injection over a period of 1 to 3 minutes using the same lumbar puncture needle.[18]

o Post-Procedure Monitoring: Evaluate the patient for any potential complications related to
the lumbar puncture procedure.[10]
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Caption: Workflow for the intrathecal administration of Tofersen in a clinical setting.

Protocol 2: CNS Biodistribution Imaging using
SPECTICT

This protocol describes the methodology used for in vivo imaging of Tofersen distribution in

preclinical and human studies.[8][11][19]

+ Radiotracer Synthesis: Tofersen is conjugated to a mercaptoacetyltriglycine (MAG3) moiety.
This conjugate is then chelated with Technetium-99m ([°°™Tc]) to yield the radiotracer
[°°mTc]Tc-MAG3-tofersen with high purity (>99%).[8][11]
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e Subject Preparation and Dosing: For human studies, healthy volunteers are co-administered
a therapeutic dose of unlabeled Tofersen (e.g., 100 mg) along with a microdose of [*°™Tc]Tc-
MAG3-tofersen via intrathecal injection as described in Protocol 1.[8][19] For NHP studies,

animals are anesthetized prior to the procedure.[19]

e SPECT/CT Imaging: Subjects undergo whole-body SPECT/CT imaging at multiple time
points post-injection (e.g., over the first 4-6 hours and at later points).[8]

e Image Analysis: The acquired images are processed to quantify the concentration of the
radiotracer in various CNS regions (e.g., spinal cord, different brain regions) and peripheral
organs (liver, kidneys). This allows for the characterization of the drug's biodistribution and
pharmacokinetic profile.[11]

SPECTICT Imaging
(Multiple Timepoints)

[*mTc]Te-MAG3-tofersen

Click to download full resolution via product page

Caption: Experimental workflow for Tofersen CNS biodistribution studies using a radiolabeled
tracer.

Protocol 3: General Tissue Processing for Post-Mortem
Analysis

This protocol provides a standard method for preparing formalin-fixed paraffin-embedded
(FFPE) CNS tissue for subsequent analysis, such as immunohistochemistry, to confirm drug
distribution.[20]
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o Tissue Perfusion: Immediately post-mortem, transcardially perfuse the subject with cold
saline (e.g., 0.9% NacCl with heparin) to clear blood from the CNS vasculature.[20]

» Fixation: Follow the saline perfusion with a fixation buffer, such as 4% paraformaldehyde
(PFA) in phosphate-buffered saline (PBS). After dissection, postfix the brain and spinal cord
tissues in the same fixation buffer for 24-48 hours at 4°C.[20]

o Dehydration: Transfer the fixed tissue through a graded series of ethanol solutions (e.g.,
70%, 90%, 100%) to remove water.[20]

o Clearing: Place the dehydrated tissue in a clearing agent like xylene to remove the ethanol.
[20]

o Paraffin Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax in a heated
oven. Once fully infiltrated, embed the tissue in a paraffin block.

e Sectioning: Use a microtome to cut thin sections (e.g., 5-10 um) from the paraffin block.
Mount the sections on microscope slides for subsequent staining and analysis to visualize
Tofersen distribution.

Conclusion

The cellular uptake and distribution of Tofersen in the CNS are foundational to its therapeutic
effect in SOD1-ALS. Direct intrathecal administration ensures that Tofersen bypasses the
blood-brain barrier, achieving broad distribution throughout the brain and spinal cord, as
confirmed by robust preclinical and human imaging data. The ASO is taken up by key CNS
cells, including motor neurons and astrocytes, where it specifically targets and mediates the
degradation of SOD1 mRNA. This targeted delivery and precise mechanism of action lead to a
significant, dose-dependent reduction in the production of toxic SOD1 protein, addressing the
root molecular cause of the disease. The methodologies outlined provide a framework for the
continued study and optimization of ASO therapies for neurodegenerative disorders.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

